3-amino-4-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-4-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O3S/c1-17-11-16-23(34-17)24-21-9-5-6-10-22(21)32-29-25(24)26(30)27(36-29)28(33)31-18-12-14-20(15-13-18)35-19-7-3-2-4-8-19/h2-4,7-8,11-16H,5-6,9-10,30H2,1H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVJCMZBCPKNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-4-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (commonly referred to as Compound A ) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Compound A has the following molecular formula: and a molecular weight of approximately 485.59 g/mol. Its structure features a tetrahydrothienoquinoline core, which is known for various pharmacological properties.
Research indicates that Compound A exhibits a range of biological activities through several mechanisms:
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Antitumor Activity :
- Studies have shown that Compound A can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. This was demonstrated in vitro using various cancer cell lines.
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Neuroprotective Effects :
- Similar compounds have been reported to activate neurotrophic signaling pathways, suggesting that Compound A may enhance neuronal survival and differentiation. For instance, derivatives of thieno[2,3-b]quinoline have shown promise in promoting the differentiation of PC12 cells, a model for neuronal function.
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Anti-inflammatory Properties :
- Inflammatory pathways are often mediated by cytokines such as TNF-α and IL-6. Preliminary data suggests that Compound A may modulate these pathways, reducing inflammation in cellular models.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | |
| Neuroprotection | Activates neurotrophic signaling | |
| Anti-inflammatory | Modulates cytokine release |
Case Studies
-
In Vitro Studies on Cancer Cells :
- Research conducted on human breast cancer cell lines indicated that treatment with Compound A resulted in a significant decrease in cell viability after 48 hours. The mechanism involved the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors.
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Neuronal Differentiation :
- In an experimental setup involving PC12 cells, Compound A was shown to enhance neurite outgrowth significantly compared to controls. The study highlighted its potential as an alternative to traditional neurotrophic factors used in neuronal studies.
-
Inflammatory Response Modulation :
- In an animal model of inflammation, administration of Compound A led to reduced levels of inflammatory markers in serum and tissues, suggesting a protective effect against inflammatory damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carboxamide Group
The N-aryl substituent is critical for biological activity. Comparisons include:
Furan Ring Modifications
The furan-2-yl substituent at position 4 varies in methylation and substitution patterns:
Key Insight : Methylation at the 5-position of the furan ring (as in the target compound) reduces metabolic degradation compared to unsubstituted furans, enhancing in vivo efficacy .
Pharmacological and Toxicological Profiles
Analgesic Activity
- Target Compound: Limited direct data, but structural analogs like AZ729 (3-amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone exhibit high analgesic activity in rodent models .
- AZ331 (1,4-dihydropyridine analog): Lower analgesic efficacy compared to thienoquinoline derivatives, likely due to reduced membrane permeability .
Hematotoxicity
- Thieno[2,3-b]quinolines: Derivatives like AU04271 (4-bromophenyl analog) show moderate hematotoxicity (LD₅₀ = 120 mg/kg in mice), while 1,4-dihydropyridines (e.g., AZ257) are less toxic (LD₅₀ > 200 mg/kg) .
Molecular Properties
| Property | Target Compound | 4-Bromophenyl Analog | 4-Methoxyphenyl Analog |
|---|---|---|---|
| Molecular Weight | 429.494 | 463.38 | 433.523 |
| logP (Predicted) | 3.8 | 4.2 | 3.2 |
| Aqueous Solubility (µM) | 12.5 | 8.7 | 18.9 |
Key Insight : The target compound’s logP (~3.8) aligns with optimal values for blood-brain barrier penetration, critical for CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
